molecular formula C46H38O2Ti B13744030 Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-

Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-

Cat. No.: B13744030
M. Wt: 670.7 g/mol
InChI Key: LBANDAYQFQAGFI-UHFFFAOYSA-N
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Description

Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is a complex organometallic compound. This compound is notable for its chiral properties and is often used in asymmetric catalysis. The presence of titanium in the compound allows it to participate in various catalytic processes, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- typically involves the reaction of titanium tetrachloride with chiral ligands such as ®-(+)-1,1’-binaphthyl-2,2’-diamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include titanium tetrachloride, hydrogen peroxide, lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium hydrides.

Scientific Research Applications

Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- exerts its effects involves coordination to substrates through its titanium center. The chiral ligands provide a specific environment that facilitates enantioselective reactions. The molecular targets and pathways involved include interactions with various organic molecules, leading to the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is unique due to its specific chiral environment provided by the binaphthalene and biphenyl ligands. This unique structure allows for highly enantioselective reactions, making it valuable in the synthesis of chiral molecules.

Properties

Molecular Formula

C46H38O2Ti

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H;

InChI Key

LBANDAYQFQAGFI-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti]

Origin of Product

United States

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